molecular formula C8H17NO4 B1379660 1-(2-methoxyethyl)-3-pyrrolidinecarboxylic acid hydrate CAS No. 1609400-89-6

1-(2-methoxyethyl)-3-pyrrolidinecarboxylic acid hydrate

Cat. No.: B1379660
CAS No.: 1609400-89-6
M. Wt: 191.22 g/mol
InChI Key: MQEYILDFMOQAGW-UHFFFAOYSA-N
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Description

1-(2-methoxyethyl)-3-pyrrolidinecarboxylic acid hydrate is a chemical compound with the molecular formula C8H17NO4 and a molecular weight of 191.22 g/mol . This compound is characterized by the presence of a pyrrolidine ring substituted with a methoxyethyl group and a carboxylic acid group, along with a hydrate form. It is used primarily in research and industrial applications.

Scientific Research Applications

1-(2-methoxyethyl)-3-pyrrolidinecarboxylic acid hydrate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Safety and Hazards

The safety information for “1-(2-Methoxyethyl)pyrrolidine-3-carboxylic acid hydrate” indicates that it may cause skin irritation, allergic skin reaction, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Preparation Methods

The synthesis of 1-(2-methoxyethyl)-3-pyrrolidinecarboxylic acid hydrate involves several steps. One common synthetic route includes the reaction of pyrrolidine with 2-methoxyethanol under specific conditions to introduce the methoxyethyl group. The carboxylic acid group is then introduced through further reactions, often involving oxidation or carboxylation reactions . Industrial production methods may involve bulk synthesis and purification processes to ensure the compound’s purity and consistency.

Chemical Reactions Analysis

1-(2-methoxyethyl)-3-pyrrolidinecarboxylic acid hydrate undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-(2-methoxyethyl)-3-pyrrolidinecarboxylic acid hydrate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

1-(2-methoxyethyl)-3-pyrrolidinecarboxylic acid hydrate can be compared with similar compounds such as:

Properties

IUPAC Name

1-(2-methoxyethyl)pyrrolidine-3-carboxylic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3.H2O/c1-12-5-4-9-3-2-7(6-9)8(10)11;/h7H,2-6H2,1H3,(H,10,11);1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQEYILDFMOQAGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CCC(C1)C(=O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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